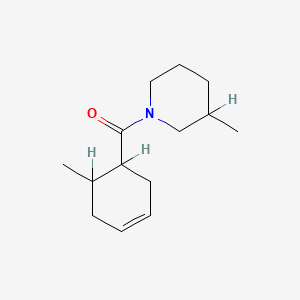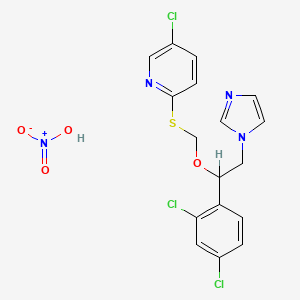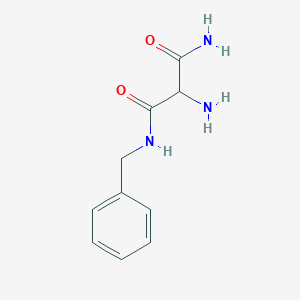
Methyl(2-phenylpropyl)diethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(2-phenylpropyl)diethoxysilane is an organosilicon compound characterized by the presence of a silicon atom bonded to a methyl group, a 2-phenylpropyl group, and two ethoxy groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2-phenylpropyl)diethoxysilane typically involves the reaction of 2-phenylpropylmagnesium bromide with methylchlorodiethoxysilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
C6H5CH2CH(CH3)MgBr+CH3SiCl(OC2H5)2→C6H5CH2CH(CH3)Si(OC2H5)2CH3+MgBrCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified through distillation to achieve the desired purity.
化学反応の分析
Types of Reactions
Methyl(2-phenylpropyl)diethoxysilane undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form silanols.
Hydrolysis: In the presence of water, the ethoxy groups can be hydrolyzed to form silanols and ethanol.
Substitution: The ethoxy groups can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis reaction.
Substitution: Nucleophilic reagents such as amines or alcohols are used under mild conditions.
Major Products Formed
Oxidation: Silanols and corresponding oxidized products.
Hydrolysis: Silanols and ethanol.
Substitution: Substituted silanes with new functional groups.
科学的研究の応用
Methyl(2-phenylpropyl)diethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
作用機序
The mechanism of action of Methyl(2-phenylpropyl)diethoxysilane involves the formation of stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets through these bonds, leading to modifications in the physical and chemical properties of the target molecules. The pathways involved include nucleophilic substitution and hydrolysis reactions, which result in the formation of silanols and other derivatives.
類似化合物との比較
Similar Compounds
Diethoxy(methyl)phenylsilane: Similar in structure but with a phenyl group instead of a 2-phenylpropyl group.
Trimethoxyphenylsilane: Contains three methoxy groups instead of two ethoxy groups.
Dimethyldiethoxysilane: Contains two methyl groups instead of a 2-phenylpropyl group.
Uniqueness
Methyl(2-phenylpropyl)diethoxysilane is unique due to the presence of the 2-phenylpropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific interactions with target molecules are required, such as in drug delivery systems and surface modifications .
特性
CAS番号 |
70851-46-6 |
|---|---|
分子式 |
C14H24O2Si |
分子量 |
252.42 g/mol |
IUPAC名 |
diethoxy-methyl-(2-phenylpropyl)silane |
InChI |
InChI=1S/C14H24O2Si/c1-5-15-17(4,16-6-2)12-13(3)14-10-8-7-9-11-14/h7-11,13H,5-6,12H2,1-4H3 |
InChIキー |
ATYQOTLOEXLOJK-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](C)(CC(C)C1=CC=CC=C1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)




![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)



